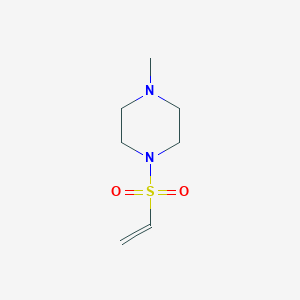

1-Methyl-4-(vinylsulfonyl)piperazine

Description

1-Methyl-4-(vinylsulfonyl)piperazine is a piperazine derivative featuring a vinylsulfonyl (-SO₂-CH=CH₂) substituent at the 4-position of the piperazine ring and a methyl group at the 1-position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating solubility, bioavailability, and target interactions.

Properties

CAS No. |

958298-01-6 |

|---|---|

Molecular Formula |

C7H14N2O2S |

Molecular Weight |

190.27 g/mol |

IUPAC Name |

1-ethenylsulfonyl-4-methylpiperazine |

InChI |

InChI=1S/C7H14N2O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h3H,1,4-7H2,2H3 |

InChI Key |

NWWDDUXLUXVLIY-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives vary significantly based on substituents at the 1- and 4-positions. Key analogs include:

Key Observations:

- Sulfonyl Groups: Aryl sulfonyl derivatives (e.g., 4-nitrophenylsulfonyl in ) enhance electrophilicity and reactivity, facilitating nucleophilic substitution reactions.

- Aromatic vs. Aliphatic Substituents : Pyridinyl () and benzyl groups () improve target binding via π-π stacking, while aliphatic groups (e.g., piperidinyl in ) enhance solubility and metabolic stability.

- Trifluoromethyl Groups : Introduce hydrophobicity and electron-withdrawing effects, critical for kinase inhibition (e.g., FLT3 in AML) .

Anticancer Activity

- The 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine moiety in ponatinib analogs (e.g., D30) inhibits FLT3-driven AML cell proliferation (IC₅₀ ~100 nM) but is associated with cardiovascular toxicity .

- Piperazine-substituted purines (e.g., 4s in ) show in vivo antitumor activity in melanoma models, highlighting the role of cyclic amine substituents in SMO receptor targeting.

Antibacterial and Antifungal Activity

- Thiadiazol-sulfonyl-piperazine derivatives (e.g., 4d and 4n in ) exhibit antifungal activity against F. oxysporum at 50 μg/mL, attributed to sulfonyl group-mediated membrane disruption.

Antidiabetic Activity

- 1-Methyl-4-(2',4'-dichlorobenzyl)-2-imidazolinylpiperazine (PMS 812) enhances insulin secretion in diabetic rats via α2-adrenoceptor-independent mechanisms .

Solubility and Physicochemical Properties

- Spacer Effects: Ethylene/methylene spacers between piperazine and quinolone (e.g., 8ac, 8ad) improve aqueous solubility (80 μM at pH 6.5) compared to direct attachment (20 μM) .

- pKa Modulation : Piperazine nitrogens with pKa ~6–7 (ethylene spacers) enhance solubility in physiological conditions, critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.